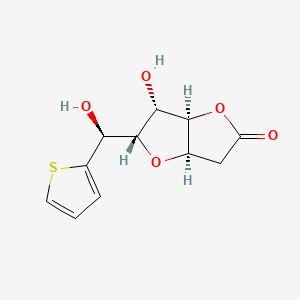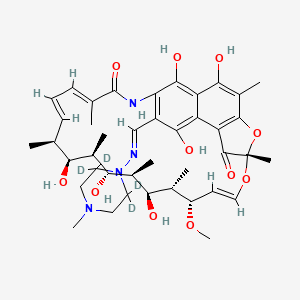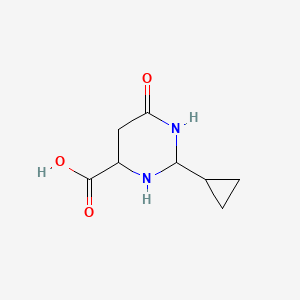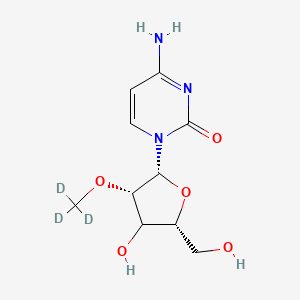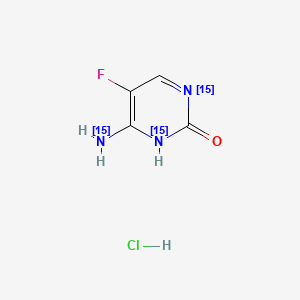
Flucytosine-15N3 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Flucytosine-15N3 (hydrochloride) is a synthetic antimycotic compound that is labeled with nitrogen-15 isotopes. It is a derivative of flucytosine, which is primarily used as an antifungal agent. Flucytosine itself was first synthesized in 1957 and has been used in combination with other antifungal agents to treat severe systemic mycoses such as cryptococcosis, candidosis, chromoblastomycosis, and aspergillosis .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of flucytosine-15N3 (hydrochloride) involves the incorporation of nitrogen-15 isotopes into the flucytosine molecule. The general synthetic route includes:
Chlorination of fluorouracil: This step involves the chlorination of fluorouracil to introduce a chlorine atom into the molecule.
Ammonification: The chlorinated product undergoes ammonification, where ammonia is introduced to replace the chlorine atom with an amino group.
Hydrolysis: The final step involves hydrolysis to yield flucytosine.
Industrial Production Methods
The industrial production of flucytosine-15N3 (hydrochloride) follows similar steps but is optimized for large-scale production. The process is designed to be efficient, cost-effective, and suitable for mass production .
化学反应分析
Types of Reactions
Flucytosine-15N3 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the molecule, often resulting in the formation of oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (ammonia, hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the molecule .
科学研究应用
Flucytosine-15N3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Used in studies involving fungal infections to understand the uptake and metabolism of antifungal agents.
Medicine: Used in combination with other antifungal agents to treat severe systemic mycoses. .
Industry: Used in the development of new antifungal agents and in the study of drug resistance mechanisms.
作用机制
Flucytosine-15N3 (hydrochloride) exerts its effects by being taken up by susceptible fungal cells and converted into 5-fluorouracil. This conversion is facilitated by the enzyme cytosine deaminase. The 5-fluorouracil is then further metabolized into intermediate metabolites that inhibit fungal RNA and DNA synthesis, leading to unbalanced growth and death of the fungal organism .
相似化合物的比较
Similar Compounds
Fluorouracil: A fluorinated pyrimidine analog used in cancer treatment.
Cytosine: A pyrimidine base found in DNA and RNA.
Amphotericin B: An antifungal agent used in combination with flucytosine
Uniqueness
Flucytosine-15N3 (hydrochloride) is unique due to its incorporation of nitrogen-15 isotopes, which makes it particularly useful as a tracer in scientific research. Its ability to be converted into 5-fluorouracil within fungal cells and inhibit RNA and DNA synthesis also sets it apart from other antifungal agents .
属性
分子式 |
C4H5ClFN3O |
|---|---|
分子量 |
168.53 g/mol |
IUPAC 名称 |
6-(15N)azanyl-5-fluoro-(1,3-15N2)1H-pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C4H4FN3O.ClH/c5-2-1-7-4(9)8-3(2)6;/h1H,(H3,6,7,8,9);1H/i6+1,7+1,8+1; |
InChI 键 |
UGRSBYOXZWGDLS-JXAPDFANSA-N |
手性 SMILES |
C1=[15N]C(=O)[15NH]C(=C1F)[15NH2].Cl |
规范 SMILES |
C1=NC(=O)NC(=C1F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-4-[[(2S)-1-[[(2S)-1-amino-5-(3,5-dimethylphenyl)-1-oxopentan-2-yl]amino]-3-[4-[4-[4-[4-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]triazol-1-yl]butoxy]-2-ethylphenyl]phenyl]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S,3R)-2-[[3-(2-fluorophenyl)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-2-[[3-[2-(1H-imidazol-5-yl)ethylamino]-2,2-dimethyl-3-oxopropanoyl]amino]-3-(2H-tetrazol-5-yl)propanoyl]amino]acetyl]amino]butanoyl]amino]-2-methylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid](/img/structure/B12364805.png)
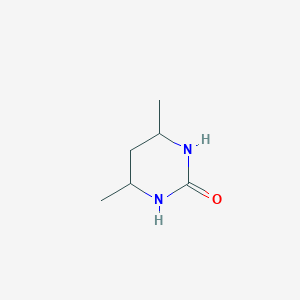
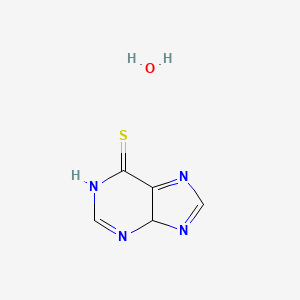
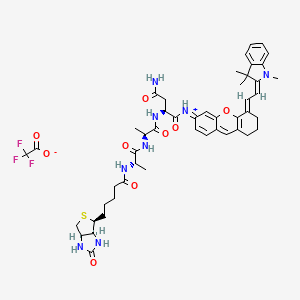
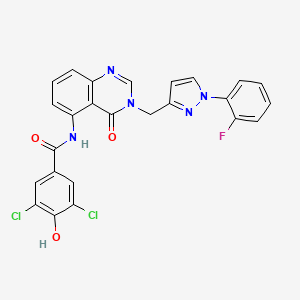
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate](/img/structure/B12364839.png)
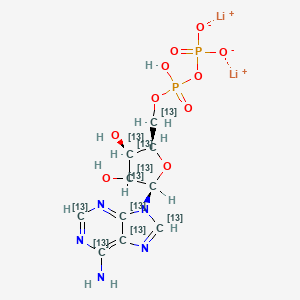
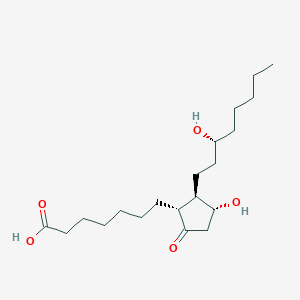
![(2R,4aS,6aR,6aS,14aS,14bR)-N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxamide](/img/structure/B12364846.png)
